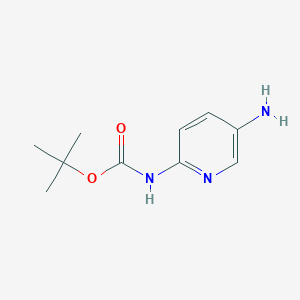

N-Boc-2-(aminomethyl)pyridine

Vue d'ensemble

Description

N-Boc-2-(aminomethyl)pyridine is a chemical compound that is part of a broader class of molecules which are of interest due to their biological activity and potential pharmaceutical applications. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of related compounds, such as N-Boc protected pyrrolidines, has been explored through various methods. For instance, the Mitsunobu reaction has been optimized to yield good to excellent results for the synthesis of potent neuronal nitric oxide synthase inhibitors, which include a 2-aminopyridinomethyl pyrrolidine structure . Additionally, the use of di-tert-butyl pyrocarbonate (Boc2O)-pyridine as a condensing agent has been studied for the synthesis of β-diethylaminoethyl esters of amino acids, which is relevant to the synthesis of N-Boc-2-(aminomethyl)pyridine derivatives .

Molecular Structure Analysis

Computational studies have been conducted on the structure and spectroscopic properties of related compounds, such as 4-(Boc-amino) pyridine. These studies utilized various levels of density functional theory (DFT) to compute vibrational frequencies, NMR chemical shift values, and to examine solvent effects on NMR spectra. Electronic properties, such as HOMO-LUMO energies and absorption wavelengths, were also investigated, providing insight into the molecular structure and behavior of Boc-protected aminopyridines .

Chemical Reactions Analysis

The reactivity of N-Boc protected compounds has been explored in various chemical reactions. For example, N-Boc-4-aminopyrazole-5-carbaldehydes have been used in the synthesis of pyrazolo[4,3-b]pyridines through reactions with ketones in the presence of pyrrolidine . Furthermore, the debenzylation of N-Boc, N-Benzyl double protected aminopyridines has been achieved using acetic acid, which is a crucial step in the synthesis of certain inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2-(aminomethyl)pyridine derivatives can be inferred from related studies. For instance, the cholinergic activity of choline esters of N-substituted amino acids has been examined, which is relevant to understanding the biological properties of N-Boc-2-(aminomethyl)pyridine . Additionally, the nonlinear optical (NLO) properties of Boc-protected aminopyridines have been computed, which could be indicative of the physical properties of N-Boc-2-(aminomethyl)pyridine .

Applications De Recherche Scientifique

Application 1: Synthesis of Amides

- Scientific Field: Organic Chemistry

- Summary of the Application: N-Boc-2-(aminomethyl)pyridine is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Methods of Application or Experimental Procedures: The method involves a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes: Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Application 2: Dual Protection of Amino Functions

- Scientific Field: Organic Chemistry

- Summary of the Application: N-Boc-2-(aminomethyl)pyridine is used in the dual protection of amino functions. This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application or Experimental Procedures: The method involves the use of N-Boc-2-(aminomethyl)pyridine for the dual protection of amino functions. This results in products containing one or two Boc-groups .

- Results or Outcomes: The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Application 3: Facilitated Cleavage of Protecting Groups

- Scientific Field: Organic Chemistry

- Summary of the Application: N-Boc-2-(aminomethyl)pyridine is used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This is particularly useful in the synthesis of complex organic molecules where selective deprotection is required .

- Methods of Application or Experimental Procedures: The method involves the use of N-Boc-2-(aminomethyl)pyridine for the facilitated cleavage of protecting groups. This results in the selective removal of one of the protecting groups, allowing for further synthetic transformations .

- Results or Outcomes: The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Propriétés

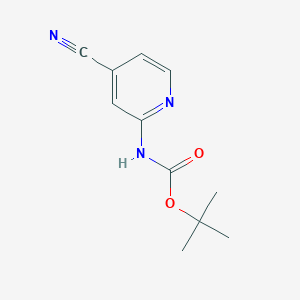

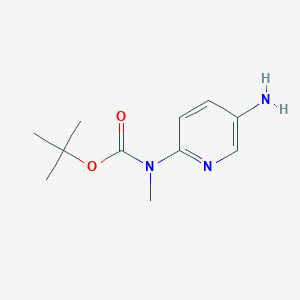

IUPAC Name |

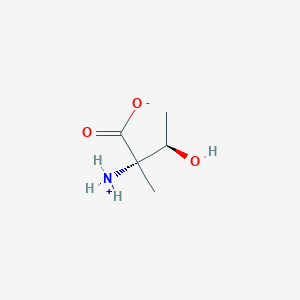

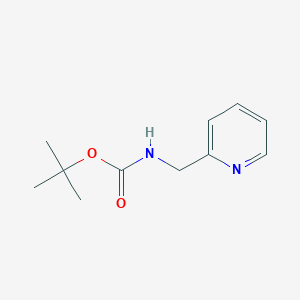

tert-butyl N-(pyridin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVWMMAKYQABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476942 | |

| Record name | N-Boc-2-(aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-(aminomethyl)pyridine | |

CAS RN |

134807-28-6 | |

| Record name | N-Boc-2-(aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-aminomethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.